molecular formula C19H24ClN5O3 B15073514 Pirenzepine hcl hydrate

Pirenzepine hcl hydrate

Cat. No.: B15073514
M. Wt: 405.9 g/mol
InChI Key: QODVVDMOQTYTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirenzepine hydrochloride hydrate is a muscarinic receptor antagonist primarily used in the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers. It inhibits gastric secretion at lower doses than those required to affect gastrointestinal motility, salivary, central nervous system, cardiovascular, ocular, and urinary function .

Preparation Methods

Pirenzepine hydrochloride hydrate can be synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of 11-(4-methyl-1-piperazinyl)acetyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

Pirenzepine hydrochloride hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, ethanol, methanol, and alkyl halides. The major products formed from these reactions include benzimidazole derivatives and substituted piperazine compounds .

Scientific Research Applications

Pirenzepine hydrochloride hydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Pirenzepine hydrochloride hydrate is unique in its selective inhibition of the M1 subtype of muscarinic receptors. Similar compounds include:

Pirenzepine hydrochloride hydrate stands out due to its high selectivity for the M1 receptor, making it particularly effective in reducing gastric acid secretion without significant central nervous system effects .

Properties

Molecular Formula

C19H24ClN5O3

Molecular Weight

405.9 g/mol

IUPAC Name

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrate;hydrochloride

InChI

InChI=1S/C19H21N5O2.ClH.H2O/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;/h2-8H,9-13H2,1H3,(H,21,26);1H;1H2

InChI Key

QODVVDMOQTYTNN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.